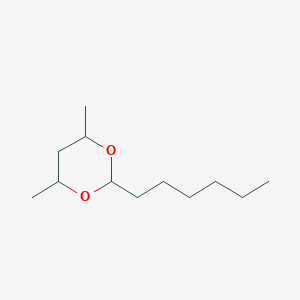
Diethyl 1,2-ethanediylbis(nitrocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,2-ethanediylbis(nitrocarbamate) is a chemical compound with the molecular formula C8H14N4O8. It is known for its unique structure, which includes two nitrocarbamate groups attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 1,2-ethanediylbis(nitrocarbamate) can be synthesized starting from diethyl oxalate and ethanolamine. The process involves the formation of an oxamide intermediate, which is then nitrated to produce the final nitrocarbamate compound. The nitration step typically uses reagents such as thionyl chloride and trinitroethanol to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for Diethyl 1,2-ethanediylbis(nitrocarbamate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .
Chemical Reactions Analysis
Types of Reactions: Diethyl 1,2-ethanediylbis(nitrocarbamate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted nitrocarbamates.
Scientific Research Applications
Diethyl 1,2-ethanediylbis(nitrocarbamate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitrocarbamate compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which Diethyl 1,2-ethanediylbis(nitrocarbamate) exerts its effects involves the interaction of its nitrocarbamate groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s energetic properties are attributed to the release of energy during the decomposition of its nitro groups .
Comparison with Similar Compounds
- Ethylene bis-nitrourethane
- Bis(2-nitratoethyl) oxamide
- Trinitroethyl esters
Comparison: Diethyl 1,2-ethanediylbis(nitrocarbamate) is unique due to its specific structure and the presence of two nitrocarbamate groups. This gives it distinct energetic properties compared to similar compounds like ethylene bis-nitrourethane and bis(2-nitratoethyl) oxamide. The presence of the ethane backbone also contributes to its stability and reactivity .
Properties
CAS No. |
2639-89-6 |
|---|---|
Molecular Formula |
C8H14N4O8 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
ethyl N-[2-[ethoxycarbonyl(nitro)amino]ethyl]-N-nitrocarbamate |
InChI |
InChI=1S/C8H14N4O8/c1-3-19-7(13)9(11(15)16)5-6-10(12(17)18)8(14)20-4-2/h3-6H2,1-2H3 |
InChI Key |
PEXBHYSDEISBRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CCN(C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
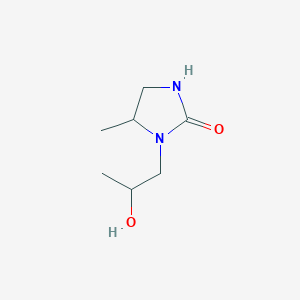
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
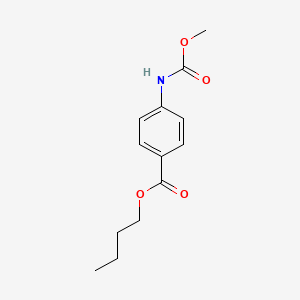
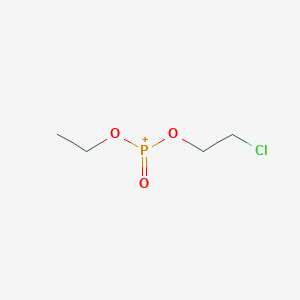
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
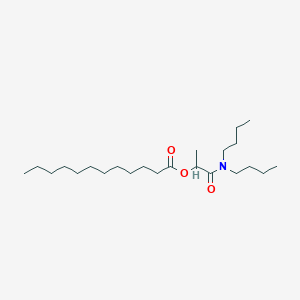



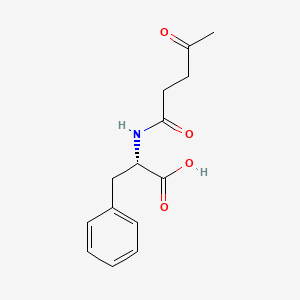
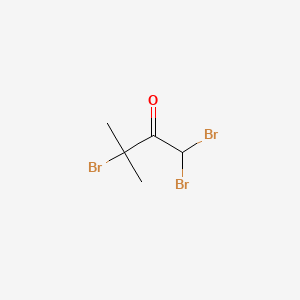
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
